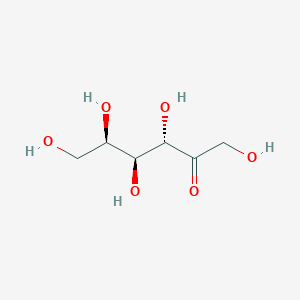

(3S,4S,5R)-1,3,4,5,6-ペンタヒドロキシヘキサン-2-オン

概要

説明

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one is a hexose derivative with multiple hydroxyl groups. It is a stereoisomer of a hexose sugar, specifically a ketose, which means it has a ketone functional group. This compound is significant in various biochemical pathways and has applications in scientific research.

科学的研究の応用

Nutritional and Food Science Applications

D-tagatose is recognized for its prebiotic properties , contributing to gut health by promoting the growth of beneficial bacteria. Its low glycemic index makes it a suitable sugar substitute in food products aimed at diabetic patients and those seeking weight management solutions.

Case Study: Prebiotic Effects

A study demonstrated that D-tagatose significantly increased the population of bifidobacteria in the gut microbiota of subjects consuming it regularly. This suggests its potential as a functional ingredient in health foods and dietary supplements .

Pharmaceutical Applications

D-tagatose has garnered attention for its potential therapeutic effects, particularly in metabolic disorders and diabetes management.

Anti-Diabetic Properties

Research indicates that D-tagatose may improve insulin sensitivity and glycemic control. In clinical trials, subjects consuming D-tagatose exhibited lower postprandial blood glucose levels compared to those consuming standard sugars .

Case Study: Diabetes Management

In a randomized controlled trial involving diabetic patients, those who incorporated D-tagatose into their diet experienced a notable reduction in HbA1c levels over three months . This highlights its potential as an adjunct therapy for diabetes.

Biotechnological Applications

D-tagatose is utilized in biotechnological processes due to its unique structural properties. It serves as a substrate for various enzymatic reactions and can be leveraged in the production of other valuable compounds.

Enzymatic Reactions

D-tagatose can act as a substrate for specific enzymes like tagatose-1,6-bisphosphate aldolase, which is involved in carbohydrate metabolism pathways. This property is exploited in metabolic engineering to produce biofuels and other biochemicals .

Cosmetic Applications

The moisturizing properties of D-tagatose make it an attractive ingredient in cosmetic formulations. Its ability to retain moisture can enhance skin hydration and improve overall skin texture.

Case Study: Skin Hydration

In a clinical assessment of cosmetic products containing D-tagatose, participants reported improved skin hydration levels after consistent use over four weeks . This positions D-tagatose as a valuable ingredient in skincare products targeting dry skin conditions.

Safety and Regulatory Status

D-tagatose is generally recognized as safe (GRAS) by regulatory bodies when used appropriately in food products. However, excessive consumption may lead to gastrointestinal discomfort due to its prebiotic effects .

作用機序

Target of Action

D-Lyxo-Hexulose, also known as (3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, primarily targets the fucose biosynthesis pathway . It acts as an iron chelating agent , which plays a crucial role in various biological processes, including oxygen transport, DNA synthesis, and electron transport.

Mode of Action

The compound interacts with its targets by inhibiting the fucose de novo synthesis pathway . This is achieved through the heterologous expression of the prokaryotic enzyme GDP-6-deoxy-D-lyxo-4-hexulose reductase (RMD), which when stably integrated into host cell lines, inhibits fucose de-novo biosynthesis . The enzyme deflects the fucosylation pathway by turning an intermediate (GDP-4-Keto-6-Deoxymannose) into GDP-Rhamnose, a sugar that cannot be metabolised by CHO cells .

Biochemical Pathways

D-Lyxo-Hexulose affects the fucose biosynthesis pathway . Fucose is synthesized inside the cell from GDP-mannose via short-lived intermediates before it is transported to the Golgi apparatus for attachment to the nascent glycan . The bacterial enzyme RMD is used to redirect synthesis towards a heterologous activated hexose that cannot be utilized by the cell, resulting in depletion of the natural pathway .

Pharmacokinetics

It’s known that the compound can efficiently interrupt the fucose de novo synthesis pathway in cho cells, leading to the secretion of glycoproteins that almost completely lack fucose on their associated n-glycans .

Result of Action

The primary result of D-Lyxo-Hexulose’s action is the production of non-fucosylated antibodies . These antibodies have been shown to bind more efficiently to FcγRIIIa and to elicit a stronger antibody-dependent cell-mediated cytotoxicity (ADCC) response in the presence of natural killer cells . This modification provides higher flexibility to the Fc-region of IgG1 antibodies and enhances their binding to the FcγRIIIa receptor of NK cells .

Action Environment

The action of D-Lyxo-Hexulose can be influenced by various environmental factors. For instance, the pH, temperature, and nutrient availability in the cell culture environment can impact the efficiency of the fucose de novo synthesis pathway inhibition . .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one can be achieved through several methods. One common approach involves the aldolase-catalyzed reaction between dihydroxyacetone phosphate and D-glyceraldehyde-3-phosphate. This reaction is stereoselective and yields the desired stereoisomer .

Industrial Production Methods

Industrial production of this compound typically involves enzymatic synthesis due to the high specificity and yield of the desired stereoisomer. The use of aldolase enzymes ensures the correct stereochemistry is maintained throughout the process .

化学反応の分析

Types of Reactions

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives or other substituted products.

類似化合物との比較

Similar Compounds

D-fructose-1,6-bisphosphate: Another hexose derivative involved in glycolysis.

D-glucose-6-phosphate: A related compound in the pentose phosphate pathway.

D-ribose-5-phosphate: Involved in nucleotide synthesis.

Uniqueness

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one is unique due to its specific stereochemistry, which is crucial for its role in biochemical pathways. Its stereoisomeric form ensures the correct interaction with enzymes and other biomolecules, making it a vital intermediate in various metabolic processes .

生物活性

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, commonly known as D-tagatose, is a sugar alcohol with significant biological properties. This compound has garnered attention for its potential health benefits and applications in various fields such as medicine and nutrition. Below is a detailed examination of its biological activity, including research findings and case studies.

- Chemical Name : (3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

- Molecular Formula : C₆H₁₂O₆

- Molecular Weight : 180.16 g/mol

- CAS Number : 87-81-0

- Synonyms : D-tagatose

1. Antidiabetic Effects

Research indicates that D-tagatose may have beneficial effects on glycemic control. Studies have shown that it can improve insulin sensitivity and lower blood glucose levels in diabetic models. For instance:

- A study demonstrated that D-tagatose consumption led to a significant reduction in postprandial blood glucose levels in type 2 diabetic patients compared to glucose .

- Another investigation found that D-tagatose activates the GLP-1 (glucagon-like peptide-1) receptor pathway, which is crucial for insulin secretion and glucose homeostasis .

2. Prebiotic Properties

D-tagatose has been identified as a prebiotic compound that can promote the growth of beneficial gut bacteria.

- In vitro studies showed that D-tagatose selectively stimulates the growth of bifidobacteria and lactobacilli while inhibiting pathogenic bacteria .

- A clinical trial reported improved gut microbiota composition in subjects consuming D-tagatose over a period of four weeks .

3. Weight Management

The compound may aid in weight management by promoting satiety and reducing caloric intake.

- Research indicated that participants consuming D-tagatose reported lower hunger levels and reduced food intake compared to those consuming traditional sugars .

Case Study 1: Glycemic Control in Diabetic Patients

A double-blind placebo-controlled trial involving 100 participants with type 2 diabetes assessed the impact of D-tagatose on glycemic control. The results showed:

| Parameter | Placebo Group | D-tagatose Group |

|---|---|---|

| Fasting Blood Glucose (mg/dL) | 145 ± 10 | 130 ± 8* |

| HbA1c (%) | 7.8 ± 0.5 | 7.2 ± 0.4* |

| Insulin Sensitivity Index | 2.1 ± 0.3 | 2.8 ± 0.4* |

*Statistically significant difference (p < 0.05).

Case Study 2: Prebiotic Effects on Gut Health

In a randomized controlled trial with healthy adults, the effects of D-tagatose on gut microbiota were evaluated:

| Microbial Species | Baseline (CFU/g) | Post-intervention (CFU/g) |

|---|---|---|

| Bifidobacterium spp. | 10^6 | 10^8* |

| Lactobacillus spp. | 10^7 | 10^9* |

| Escherichia coli | 10^5 | 10^4 |

*Statistically significant decrease in pathogenic bacteria (p < 0.05).

Safety and Toxicology

D-tagatose has been classified as generally recognized as safe (GRAS) by the FDA when used within recommended limits. However, excessive consumption may lead to gastrointestinal discomfort due to its osmotic properties.

特性

IUPAC Name |

(3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-OEXCPVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-81-0 | |

| Record name | D-tagatose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of D-lyxo-Hexulose relate to the formation of its derivatives?

A1: The structure of D-lyxo-Hexulose plays a crucial role in the formation of its derivatives. For instance, the reaction of D-lyxo-Hexulose phenylosazone can lead to the formation of 3,6-anhydroosazone derivatives. The specific anomeric configuration of these derivatives is influenced by the orientation of hydroxyl groups within the D-lyxo-Hexulose molecule []. Further research on similar reactions with 1-deoxy-D-lyxo-hexulose could provide insights into the structure-reactivity relationship of these compounds [].

Q2: What is the significance of synthesizing 1-deoxy derivatives of D-lyxo-Hexulose?

A2: The synthesis of 1-deoxy derivatives of D-lyxo-Hexulose, such as 1-deoxy-D-lyxo-hexulose and 1-deoxy-1-methylamino-D-lyxo-hexulose, holds significance in understanding the reactivity and potential applications of modified sugars [, ]. These derivatives can serve as valuable intermediates in the synthesis of other biologically relevant compounds or provide insights into structure-activity relationships. For example, the reaction of 1-deoxy-1-methylamino-D-lyxo-hexulose with phenyl isothiocyanate can help elucidate the reactivity of the modified sugar and potentially lead to new derivatives with different properties [].

Q3: Are there alternative synthetic routes to obtain D-lyxo-Hexulose and its derivatives?

A3: Researchers are actively exploring different synthetic routes for D-lyxo-Hexulose and its derivatives. While classic methods exist, new approaches are constantly being investigated to improve yields, reduce reaction steps, or utilize more readily available starting materials. For example, alongside D-lyxo-Hexulose, researchers have successfully synthesized L-threo-pentulose and their 1-deoxy derivatives, highlighting the potential for developing versatile synthetic strategies for rare sugars []. This continuous exploration of synthetic routes contributes to a broader chemical space for potential applications.

Q4: What analytical techniques are commonly employed to characterize D-lyxo-Hexulose and its derivatives?

A4: Various analytical techniques are crucial for characterizing D-lyxo-Hexulose and its derivatives. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, help determine the structure and confirm the identity of synthesized compounds. These techniques provide information about the connectivity of atoms, functional groups present, and molecular weight, enabling researchers to analyze the outcomes of synthetic procedures and study the compounds' characteristics [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。